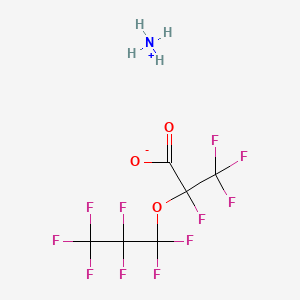

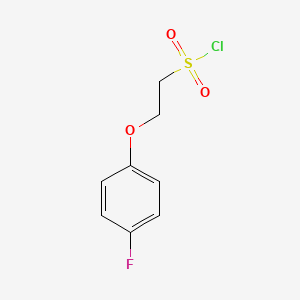

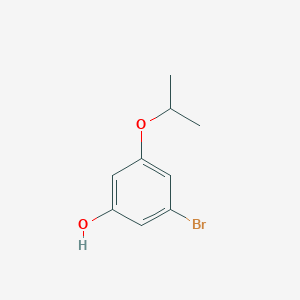

![molecular formula C13H18BrFN2 B1524455 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane CAS No. 1291624-13-9](/img/structure/B1524455.png)

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone involves the use of tetrabutylammonium fluoride trihydrate and sodium methanethiolate in THF .Molecular Structure Analysis

The molecular structure of related compounds like 4-Bromo-2-fluorobiphenyl has been studied . It has a molecular weight of 251.094 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For example, the reaction of (4-bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid involves the use of sodium methanethiolate and methyl iodide .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For example, 4-Bromo-2-fluorophenyl methyl sulphone has a boiling point of 91-92 degrees Celsius . Another compound, 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, has a density of 1.7±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is a compound that may be involved in various synthetic and characterization processes. For instance, studies have discussed the synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of certain materials. The synthesis involves cross-coupling reactions and diazotization processes, highlighting the complexity and importance of handling such compounds with precision and care (Qiu, Gu, Zhang, & Xu, 2009).

Cross-Coupling Reactions

The compound may also be relevant in the context of cross-coupling reactions. Studies have discussed the nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics, showcasing the importance of such compounds in facilitating these chemical transformations. The conditions used in these reactions allow for the involvement of various fluoro substrates, demonstrating the versatility and applicability of these processes (Mongin, Mojovic, Guillamet, Trécourt, & Quéguiner, 2002).

Structural Studies and NMR Spectroscopy

Furthermore, 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane may be involved in structural studies and the synthesis of related compounds. Research has been conducted on the regiospecific synthesis of compounds with structural similarities and the use of various spectroscopic techniques, such as NMR, to characterize these compounds. Such studies provide deep insights into the structural and chemical properties of these compounds, which are essential for further applications in various scientific fields (Núñez Alonso, Pérez-Torralba, Claramunt, Torralba, Delgado-Martínez, Alkorta, Elguero, & Roussel, 2020).

Coordination Chemistry

The compound's potential involvement in coordination chemistry is also noteworthy. Research on fluorocarbons and their complexes with metal ions highlights the compound's relevance in understanding the interaction between organic compounds and metals. Such studies are crucial for advancing fields like catalysis and materials science (Plenio, Hermann, & Diodone, 1997).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrFN2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPCQRUCMHDNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

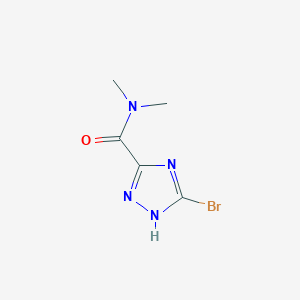

![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)

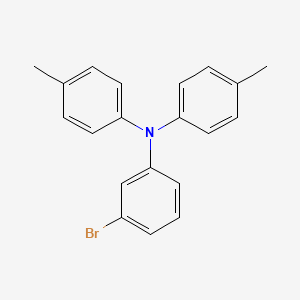

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)

![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)

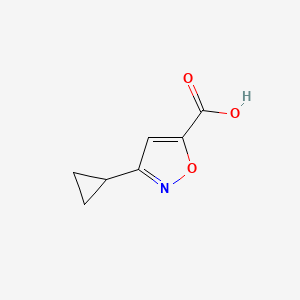

![5-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1524392.png)